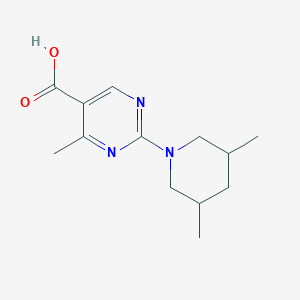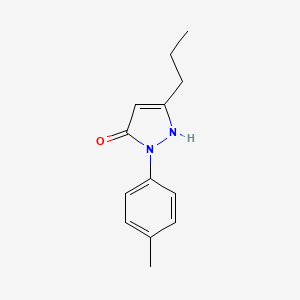![molecular formula C10H8F3N5O B15110253 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- CAS No. 874605-70-6](/img/structure/B15110253.png)
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrogen Bonding: The compound forms hydrogen bonds, which play a significant role in its crystal structure and stability.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group attached to the triazine ring, similar to the trifluoromethoxyphenyl derivative.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have diaryl groups attached to the triazine ring and exhibit antiproliferative activity against cancer cells.
Propiedades
Número CAS |
874605-70-6 |
|---|---|
Fórmula molecular |
C10H8F3N5O |
Peso molecular |
271.20 g/mol |
Nombre IUPAC |
2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
Clave InChI |
VQOSJNZMCDWLDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B15110190.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B15110194.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110200.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110202.png)


![2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15110235.png)
![N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15110243.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15110251.png)


![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110270.png)
